molecular formula C10H12N2O5S B14693501 1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene CAS No. 32272-13-2

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene

Katalognummer: B14693501
CAS-Nummer: 32272-13-2
Molekulargewicht: 272.28 g/mol
InChI-Schlüssel: LHLWFXKTTPRLCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with nitro groups and a sulfanyl group attached to a methoxypropan-2-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene typically involves the nitration of a benzene derivative followed by the introduction of the sulfanyl group. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methoxypropan-2-yl sulfanyl benzene
  • 2,4-Dinitrobenzene derivatives
  • Methoxypropan-2-yl sulfanyl compounds

Uniqueness

1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

32272-13-2

Molekularformel

C10H12N2O5S

Molekulargewicht

272.28 g/mol

IUPAC-Name

1-(1-methoxypropan-2-ylsulfanyl)-2,4-dinitrobenzene

InChI

InChI=1S/C10H12N2O5S/c1-7(6-17-2)18-10-4-3-8(11(13)14)5-9(10)12(15)16/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

LHLWFXKTTPRLCT-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.